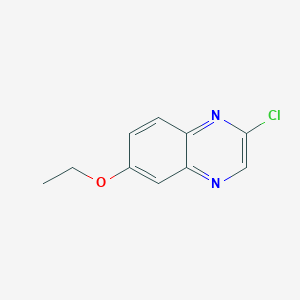
3-Naphthalen-2-YL-isoxazol-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-2-YL-isoxazol-5-ylamine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-YL-isoxazol-5-ylamine typically involves the formation of the isoxazole ring followed by the introduction of the naphthyl group. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The naphthyl group can then be introduced through various substitution reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-2-YL-isoxazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring and the naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-Naphthalen-2-YL-isoxazol-5-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Naphthalen-2-YL-isoxazol-5-ylamine involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The naphthyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3-(4-Methoxy-Naphthalen-1-YL)-Isoxazol-5-Ylamine: A similar compound with a methoxy group on the naphthyl ring.
2-(5-Methyl-3-(4-Chloro/Trifluoromethylphenyl)Isoxazol-4-YL)-5-Arylamino-1,3,4-Oxadiazoles: Compounds with similar structural features and biological activities.
Uniqueness
3-Naphthalen-2-YL-isoxazol-5-ylamine is unique due to its specific combination of the isoxazole ring and the naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
334709-78-3 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-naphthalen-2-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C13H10N2O/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,14H2 |
InChI Key |
HTLBMZKXJYNJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NOC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




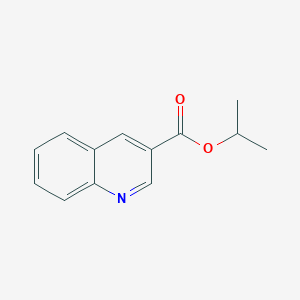
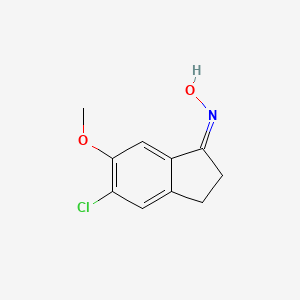
![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)
![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)
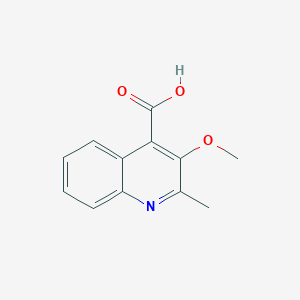

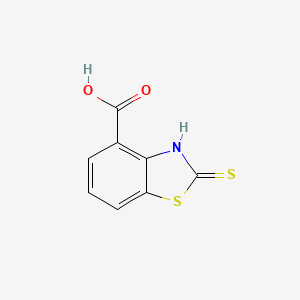
![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B11891234.png)

